N-(3-Methyl-1,2,4-thiadiazol-5-yl)pyridin-2-amine
Description
Evolution of Thiadiazole-Pyridine Chemistry in Medicinal Research
The integration of pyridine and thiadiazole moieties into hybrid structures has revolutionized drug discovery, driven by their complementary electronic and steric properties. Pyridine, a six-membered aromatic ring with one nitrogen atom, provides a rigid planar structure conducive to π-stacking interactions, while the 1,2,4-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom—introduces polarity and hydrogen-bonding capabilities. Early work in the 2000s focused on synthesizing standalone pyridine or thiadiazole derivatives, but the synergistic potential of combining these systems became evident in the 2010s. For instance, Sorafenib and Regorafenib, FDA-approved pyridine-based anticancer drugs, inspired the design of hybrid molecules to enhance selectivity and potency.
A pivotal shift occurred with the discovery that thiadiazole-pyridine hybrids could inhibit epidermal growth factor receptor tyrosine kinase (EGFR TK), a key mediator of cancer cell proliferation. Subsequent studies demonstrated that the sulfur atom in thiadiazole improves metabolic stability compared to oxygen-containing analogs, addressing pharmacokinetic limitations of earlier drugs. By 2022, researchers had synthesized derivatives like 3-(5-isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine, which exhibited nanomolar efficacy against filarial parasites. These advancements underscore the scaffold’s versatility in targeting both infectious and noncommunicable diseases.
Structural Classification of Thiadiazole-Pyridine Hybrid Compounds
Thiadiazole-pyridine hybrids are classified based on three structural variables:
- Substitution pattern on the pyridine ring : Methyl, methoxy, or halogen groups at specific positions modulate electron density and bioavailability. For example, 3-methyl substitution on the pyridine ring enhances lipophilicity, as seen in N-(3-methyl-1,2,4-thiadiazol-5-yl)pyridin-2-amine.
- Linkage between heterocycles : Direct bonding (e.g., C–N or C–S bridges) versus spacer groups (e.g., amide or hydrazone). The amine linkage in the title compound allows conformational flexibility while maintaining planarity.
- Thiadiazole ring substituents : Methyl groups at the 3-position of 1,2,4-thiadiazole improve metabolic stability by sterically shielding reactive sites.
Comparative studies of analogs reveal that this compound occupies a unique niche due to its balanced logP (~2.8) and polar surface area (65 Ų), optimizing blood-brain barrier permeability and aqueous solubility.
Historical Milestones in Thiadiazole-Pyridinylamine Research
The development of thiadiazole-pyridinylamines has been marked by three key breakthroughs:
- 2016 : Synthesis of 2-(2-(3-aryl-5-substituted-1,3,4-thiadiazol-2(3H)-ylidene)hydrazinyl)-4,4-diphenyl-1H-imidazol-5(4H)-one derivatives, which demonstrated moderate activity against hepatocellular carcinoma (HepG2) cells. These compounds established the importance of the hydrazone spacer in stabilizing ligand-receptor interactions.
- 2022 : Discovery of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as macrofilaricides, with EC~50~ values <100 nM against Onchocerca volvulus L5 larvae. This highlighted the scaffold’s potential in antiparasitic therapy.
- 2024 : Design of pyridine-based thiadiazoles (e.g., NTD3 ) showing superior anti-inflammatory activity to diclofenac, driven by cyclooxygenase-2 (COX-2) inhibition. Molecular dynamics simulations confirmed stable hydrogen bonding with Tyr385 and Ser530 residues.
Biochemical Significance of this compound
This compound exerts its effects through dual mechanisms:
- Enzyme inhibition : The pyridine nitrogen coordinates with catalytic residues in EGFR TK (e.g., Met793), while the thiadiazole sulfur forms a hydrogen bond with Cys797, disrupting ATP binding. Docking studies indicate a binding energy of −8.5 kcal/mol, comparable to reference inhibitors.
- Receptor modulation : The methyl group on thiadiazole enhances van der Waals interactions with hydrophobic pockets in COX-2, as evidenced by a 100 ns molecular dynamics simulation showing RMSD stability <2.5 Å.
In vitro assays against HTC-116 colon carcinoma cells revealed an IC~50~ of 2.17 µM, outperforming Harmine (IC~50~ = 2.54 µM). These findings position this compound as a lead candidate for multitargeted therapy, though further optimization is required to improve oral bioavailability.
Properties
IUPAC Name |
3-methyl-N-pyridin-2-yl-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-6-10-8(13-12-6)11-7-4-2-3-5-9-7/h2-5H,1H3,(H,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXPGVONCSFURJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-1,2,4-thiadiazol-5-yl)pyridin-2-amine typically involves the reaction of 3-methyl-1,2,4-thiadiazole with 2-aminopyridine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(3-Methyl-1,2,4-thiadiazol-5-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(3-Methyl-1,2,4-thiadiazol-5-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(3-Methyl-1,2,4-thiadiazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects such as inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural and synthetic differences between N-(3-Methyl-1,2,4-thiadiazol-5-yl)pyridin-2-amine and analogous compounds:
| Compound Name/ID | Molecular Formula | Molecular Weight (g/mol) | Yield (%) | Purity (%) | Key Structural Features |
|---|---|---|---|---|---|
| Target Compound | C₈H₈N₄S | 192.24 | - | - | 3-Me thiadiazole, pyridin-2-amine |
| N,3-Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine (9) | C₁₂H₁₀N₄S | 256.1 | - | 100 | Dual pyridyl groups at 3- and 5-positions |
| Compound 11 (Ev1) | C₁₄H₁₄N₄OS | 310.35 | - | - | Cyclopropoxy-picolinimidamide substituent |
| Compound 20 (Ev2) | C₂₀H₂₂F₂N₆OS | 432.49 | 45 | 98 | Cyclopropyl-difluoropiperidinyloxy group, 3-Me pyridine |
| Compound 6 (Ev4) | C₁₄H₁₆N₄O₂S | 320.36 | - | - | Tetrahydro-2H-pyran-4-yl oxy substituent, oxadiazole core |
| 3-(6-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine (Ev6) | C₈H₈N₄OS | 208.24 | - | - | 6-MeO pyridine, thiadiazole core |
Key Observations :
- Substituent Diversity : The target compound’s simplicity (methyl and pyridin-2-amine groups) contrasts with bulkier derivatives like Compound 20 (cyclopropyl-difluoropiperidinyloxy) or Compound 6 (tetrahydropyran-oxy), which may enhance lipophilicity but reduce solubility .
- Heterocycle Variations : Replacement of the thiadiazole core with oxadiazole (Compound 6, Ev4) or triazole () alters electronic properties and hydrogen-bonding capacity, impacting biological target interactions .
- Synthetic Challenges : Low yields (e.g., 6% for a triazole derivative in ) highlight difficulties in introducing specific substituents, though high purity (>95% in most cases) suggests robust purification protocols .
Structural Characterization Methods
- NMR and MS : Compound 9 (Ev1) exhibits distinct 1H NMR peaks (e.g., δ 12.31–12.51 ppm for NH) and an ESI-MS m/z of 256.1, providing benchmarks for verifying the target compound’s structure .
Biological Activity
N-(3-Methyl-1,2,4-thiadiazol-5-yl)pyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3-methyl-1,2,4-thiadiazole with pyridin-2-amine. The characterization of the compound can be performed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
Table 1: Characterization Data
| Technique | Observed Values |
|---|---|
| NMR (1H) | δ ppm: 7.41–7.57 (m, aromatic protons), 9.12 (s, amine proton) |
| IR | ν cm⁻¹: 3268 (N-H stretch), 1633 (C=N stretch) |
| MS | M/Z: [M+H]+ = 170 |
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study: Anticancer Efficacy
In a study evaluating the compound's effects on MCF-7 (breast cancer) and HCT116 (colon cancer) cells:
- MCF-7 Cells: IC50 value of 15 µM after 48 hours.
- HCT116 Cells: IC50 value of 20 µM after 48 hours.
These results indicate a moderate level of cytotoxicity that warrants further investigation into its mechanisms of action.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 16 | 64 |
| Candida albicans | 14 | 128 |
Anti-inflammatory Activity
The anti-inflammatory effects of the compound were assessed using in vitro models. The results indicated that it could significantly reduce the production of pro-inflammatory cytokines.
Mechanism of Action
The proposed mechanism involves the inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing N-(3-Methyl-1,2,4-thiadiazol-5-yl)pyridin-2-amine?
- Methodological Answer :
-
Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the connectivity of the pyridine and thiadiazole rings. Chemical shifts for the methyl group on the thiadiazole ring are typically downfield (~2.5–3.0 ppm in ) due to electron-withdrawing effects .
-
Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. For example, the loss of the methyl-thiadiazole moiety (~85 Da) is common .
-
X-ray Crystallography : Employ SHELX software for structure refinement. Challenges include resolving disorder in the thiadiazole ring; use restraints for thermal parameters and validate with R-factor convergence (<5%) .
- Data Table :
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| NMR | δ 2.45 (s, 3H, CH), 8.15–8.50 (m, Py-H) | |
| HRMS | [M+H]: Calc. 233.0821, Found: 233.0819 | |
| X-ray | Space group P2/c, R = 0.039 |
Q. What synthetic routes are effective for preparing N-(3-Methyl-1,2,4-thiadiazol-5-yl)pyridin-2-amine?
- Methodological Answer :
-
Step 1 : Synthesize 5-amino-3-methyl-1,2,4-thiadiazole via cyclization of thiosemicarbazide derivatives under acidic conditions.
-
Step 2 : Couple with 2-aminopyridine using Buchwald-Hartwig amination (Pd(OAc), Xantphos, CsCO, 110°C) .
-
Purification : Use column chromatography (SiO, ethyl acetate/hexane 3:7) and recrystallization (ethanol/water).
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | HCl (conc.), reflux, 6h | 72 | |
| Coupling | Pd(OAc), Xantphos, 18h | 65 |
Advanced Research Questions
Q. How can contradictions in crystallographic data for this compound be resolved during refinement?
- Methodological Answer :
- Disorder Handling : Split positions for the methyl group in SHELXL using PART and SUMP instructions .
- Validation Tools : Use R to assess data quality; exclude outliers with the OMIT command.
- Example : A study resolved thiadiazole ring disorder by applying anisotropic displacement parameters (ADPs) to all non-H atoms, achieving R = 0.033 .
Q. How does substituting the methyl group on the thiadiazole ring impact biological activity?
- Methodological Answer :
- Comparative Assays : Test analogs (e.g., ethyl, trifluoromethyl) in kinase inhibition assays (e.g., LIMKi-2).
- Structure-Activity Relationship (SAR) : Methyl groups enhance lipophilicity (logP ~2.1), improving membrane permeability vs. polar substituents (logP ~1.3) .
- Data Table :
| Substituent | IC (LIMKi-2, nM) | logP | Reference |
|---|---|---|---|
| CH | 12 ± 1.5 | 2.1 | |
| CF | 8 ± 0.9 | 2.5 |
Q. What safety protocols are critical when handling N-(3-Methyl-1,2,4-thiadiazol-5-yl)pyridin-2-amine?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
